molecular formula C13H17NO B1448072 1-Benzyl-5,5-dimethylpyrrolidin-3-one CAS No. 77130-95-1

1-Benzyl-5,5-dimethylpyrrolidin-3-one

Cat. No.: B1448072
CAS No.: 77130-95-1
M. Wt: 203.28 g/mol
InChI Key: NTSWGFCAFRJPKH-UHFFFAOYSA-N
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Description

1-Benzyl-5,5-dimethylpyrrolidin-3-one is an organic compound with the molecular formula C13H17NO. It is a derivative of pyrrolidinone, characterized by the presence of a benzyl group and two methyl groups attached to the pyrrolidine ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,5-dimethylpyrrolidin-3-one can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylpyrrolidin-3-one with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,5-dimethylpyrrolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

1-Benzyl-5,5-dimethylpyrrolidin-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-Benzyl-5,5-dimethylpyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical processes. The compound’s effects are mediated through pathways involving signal transduction and metabolic regulation.

Comparison with Similar Compounds

    1-Benzylpyrrolidin-3-one: Lacks the two methyl groups, resulting in different chemical properties and reactivity.

    5,5-Dimethylpyrrolidin-3-one: Lacks the benzyl group, affecting its binding affinity and biological activity.

Uniqueness: 1-Benzyl-5,5-dimethylpyrrolidin-3-one is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzyl-5,5-dimethylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-13(2)8-12(15)10-14(13)9-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSWGFCAFRJPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CN1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-5,5-dimethylpyrrolidin-3-one
Reactant of Route 2
1-Benzyl-5,5-dimethylpyrrolidin-3-one
Reactant of Route 3
1-Benzyl-5,5-dimethylpyrrolidin-3-one
Reactant of Route 4
1-Benzyl-5,5-dimethylpyrrolidin-3-one
Reactant of Route 5
1-Benzyl-5,5-dimethylpyrrolidin-3-one
Reactant of Route 6
Reactant of Route 6
1-Benzyl-5,5-dimethylpyrrolidin-3-one

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